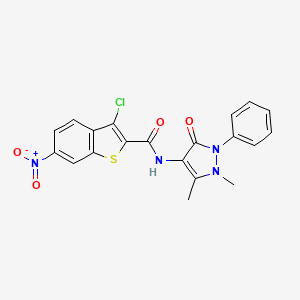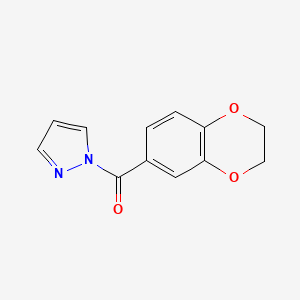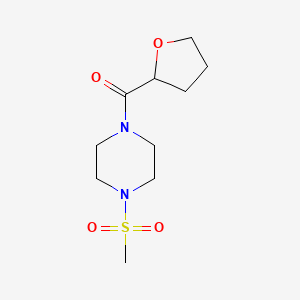![molecular formula C22H23NO3S B4185370 N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185370.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide
説明
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide, commonly known as U-47700, is a synthetic opioid drug that was first developed in the 1970s by a team of researchers at the Upjohn Company. It is a potent analgesic that has been used in the treatment of chronic pain, but it has also been associated with a high risk of abuse and addiction. In recent years, U-47700 has become a popular recreational drug, leading to a growing number of overdoses and deaths.
作用機序
U-47700 acts as a selective agonist at the mu-opioid receptor, which is one of the three major types of opioid receptors in the brain and spinal cord. Activation of this receptor leads to the release of endogenous opioids such as endorphins, which produce analgesia and other opioid-like effects. U-47700 has been shown to have a higher affinity for the mu-opioid receptor than other opioids such as morphine, which may contribute to its potency and potential for abuse.
Biochemical and Physiological Effects
U-47700 produces a range of biochemical and physiological effects that are similar to those of other opioids. These include analgesia, sedation, euphoria, and respiratory depression. However, U-47700 has also been associated with a number of unique effects, such as hallucinations, anxiety, and paranoia. It is thought that these effects may be due to the drug's high affinity for the mu-opioid receptor, as well as its ability to interact with other neurotransmitter systems in the brain.
実験室実験の利点と制限
U-47700 has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It can be used to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. However, U-47700 also has several limitations, including its high potential for abuse and toxicity. Careful handling and disposal procedures are required to ensure the safety of researchers and prevent environmental contamination.
将来の方向性
There are several future directions for research on U-47700. One area of interest is the development of safer and more effective opioid analgesics that can produce pain relief without the risk of addiction and other adverse effects. Another area is the investigation of the mechanisms underlying the unique effects of U-47700, such as its ability to produce hallucinations and other psychotropic effects. Finally, research is needed to better understand the risks and benefits of U-47700 and other synthetic opioids, and to develop strategies for preventing their abuse and overdose.
科学的研究の応用
U-47700 has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology. Studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. U-47700 has been shown to act as a potent agonist at the mu-opioid receptor, producing analgesia and other opioid-like effects. However, it also has a high potential for abuse and dependence, and can cause respiratory depression and other adverse effects.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-14(17-10-11-19(25-3)20(12-17)26-4)23-22(24)18-13-27-15(2)21(18)16-8-6-5-7-9-16/h5-14H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBDGJEENQNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185336.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]isonicotinamide](/img/structure/B4185338.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4185346.png)
![methyl 2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4185352.png)
![3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4185356.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4185364.png)

![8-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185392.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4185398.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4185399.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4185412.png)